2-(3-aminopyrrolidin-1-yl)-N-(3-methoxypropyl)acetamide
Overview
Description
2-(3-aminopyrrolidin-1-yl)-N-(3-methoxypropyl)acetamide (AMPPA) is an amide derivative of the amino acid pyrrolidine and is used as a building block for the synthesis of a variety of compounds. It is a versatile chemical that has a wide range of applications in pharmaceuticals, agrochemicals, and biotechnology. AMPPA is also used as an intermediate for the synthesis of a variety of compounds, including antibiotics, anti-inflammatory agents, and antifungals.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
2-(3-Aminopyrrolidin-1-yl)-N-(3-methoxypropyl)acetamide serves as a crucial intermediate in chemical synthesis. It's notably utilized in the production of pharmaceutically effective compounds, such as 4-hydroxypyrrolidin-2-1-yl acetamide, highlighting its importance in the pharmaceutical industry (Fort, 2002). The compound's crystal structure, including its linearly extended conformation and planar hydrophilic and hydrophobic areas, provides insights into its potential interactions and functions, which are crucial for its application in medicinal chemistry (Camerman et al., 2005).
Biochemical Properties and Applications
The compound's optical activity in solution, as observed in L‐alanylglycyl anhydride and 3‐aminopyrrolidin‐2‐one, is significant for its applications in biochemistry and molecular biology. The observed circular dichroism spectra and optical activity contribute to our understanding of its biochemical behavior and potential applications (Greenfield & Fasman, 1969).
Pharmaceutical Applications
Its role as an intermediate for the production of azo disperse dyes, as well as its potential in the creation of pharmaceutical compositions, further emphasize its utility in industrial and pharmaceutical contexts (Qun-feng, 2008). Additionally, the compound's involvement in the synthesis of antimicrobial agents against pathogenic microorganisms indicates its relevance in medicinal chemistry and drug design (Debnath & Ganguly, 2015).
properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-(3-methoxypropyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-15-6-2-4-12-10(14)8-13-5-3-9(11)7-13/h9H,2-8,11H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQDGNNCNPWQCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N-(3-methoxypropyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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